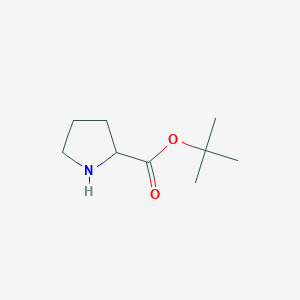

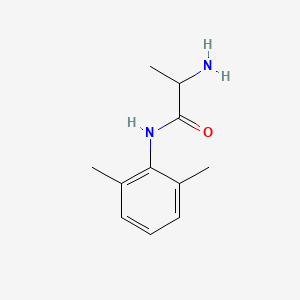

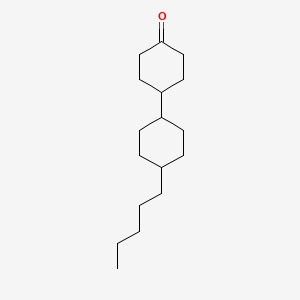

![molecular formula C14H10Cl2KNO2 B7818776 potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate](/img/structure/B7818776.png)

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the identifier “potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate” is known as occludin. Occludin is a protein that plays a crucial role in the formation and regulation of tight junctions, which are structures that control the passage of molecules in the space between cells. This protein is integral to maintaining the barrier function of epithelial and endothelial cell layers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Occludin is typically produced through recombinant DNA technology. The gene encoding occludin is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under conditions that promote the expression of occludin, which is then purified using techniques such as affinity chromatography.

Industrial Production Methods

In an industrial setting, the production of occludin involves large-scale fermentation processes. The host cells are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the cells are lysed to release occludin, which is then purified through a series of chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

Occludin can undergo various post-translational modifications, including phosphorylation, ubiquitination, and palmitoylation. These modifications can affect its function and localization within the cell.

Common Reagents and Conditions

Phosphorylation: This reaction typically involves kinases and occurs under physiological conditions.

Ubiquitination: This process involves ubiquitin ligases and occurs in the presence of ATP.

Palmitoylation: This modification involves the addition of palmitic acid and occurs in the presence of palmitoyltransferases.

Major Products Formed

The major products formed from these reactions are modified forms of occludin, which can have altered functions and interactions with other proteins.

Scientific Research Applications

Occludin is widely used in scientific research to study the structure and function of tight junctions. It is also used as a marker for epithelial and endothelial cell integrity. In medicine, occludin is studied for its role in various diseases, including cancer, where its expression is often altered. In industry, occludin is used in the development of drugs that target tight junctions to enhance drug delivery across epithelial barriers.

Mechanism of Action

Occludin exerts its effects by interacting with other tight junction proteins, such as claudins and junctional adhesion molecules. These interactions help to form a barrier that regulates the passage of ions and molecules between cells. The molecular pathways involved in occludin function include the regulation of actin cytoskeleton dynamics and signaling pathways that control cell proliferation and differentiation.

Comparison with Similar Compounds

Similar Compounds

Claudins: These are another family of tight junction proteins that interact with occludin to regulate barrier function.

Junctional Adhesion Molecules: These proteins also interact with occludin and play a role in cell adhesion and barrier function.

Uniqueness

Occludin is unique in its ability to regulate both the localization and function of tight junctions. Unlike claudins, which primarily form the barrier, occludin is involved in signaling pathways that control cell behavior. This makes occludin a critical component of tight junctions and a key target for research and therapeutic development.

Properties

IUPAC Name |

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZOIWWTXOCYKR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

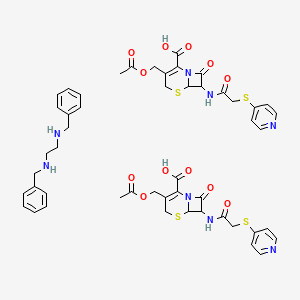

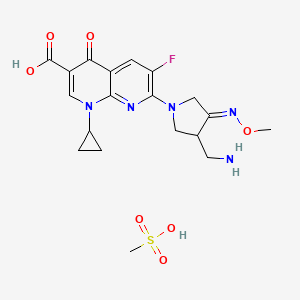

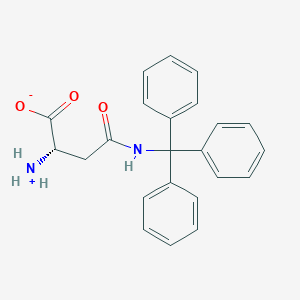

![disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7818768.png)

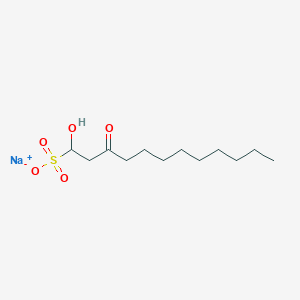

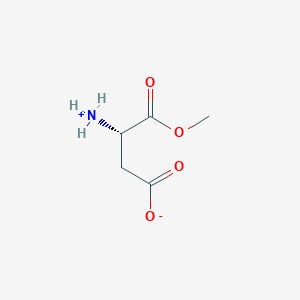

![(2R)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7818783.png)